DBCO-PEG8-Mal
Description
Structure
2D Structure
Properties
Molecular Formula |
C44H58N4O13 |
|---|---|
Molecular Weight |
850.9 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C44H58N4O13/c49-40(11-12-44(53)48-35-38-7-2-1-5-36(38)9-10-37-6-3-4-8-39(37)48)45-16-19-54-21-23-56-25-27-58-29-31-60-33-34-61-32-30-59-28-26-57-24-22-55-20-17-46-41(50)15-18-47-42(51)13-14-43(47)52/h1-8,13-14H,11-12,15-35H2,(H,45,49)(H,46,50) |
InChI Key |
QVDWXJPVYDMUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Overview of Heterobifunctional Linker Architectures in Contemporary Research
Heterobifunctional linkers are chemical tools that possess two different reactive groups, enabling the connection of two distinct molecules. scbt.comchemscene.com This design allows for controlled, sequential reactions, minimizing the formation of unwanted byproducts like self-conjugation or polymerization that can occur with homobifunctional linkers. gbiosciences.com
These linkers typically consist of three main components:
Two different reactive functional groups.
A spacer arm that connects the two reactive groups.
The choice of reactive groups and the nature of the spacer arm are critical for the linker's functionality. Common reactive groups include NHS esters for targeting primary amines (like those on lysine (B10760008) residues) and maleimides for targeting thiols. gbiosciences.comthermofisher.com The spacer arm, which can vary in length and composition, influences properties such as solubility, stability, and the distance between the conjugated molecules. axispharm.combroadpharm.com Polyethylene (B3416737) glycol (PEG) chains are frequently used as spacers due to their hydrophilicity, biocompatibility, and ability to reduce immunogenicity. axispharm.combroadpharm.comcreative-biolabs.com
| Reactive Group 1 | Reactive Group 2 | Common Target on Biomolecule 1 | Common Target on Biomolecule 2 |
| NHS Ester | Maleimide (B117702) | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| DBCO | Maleimide | Azide-modified molecules | Thiol-containing molecules |
| Azide (B81097) | Amine | Alkyne-modified molecules | Carboxylic acids (with activation) |
Rationale for Dbco Peg8 Maleimide Integration in Research Methodologies
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction Kinetics and Optimization
SPAAC is a type of "click chemistry" that involves the reaction between a strained cyclooctyne (B158145), such as DBCO, and an azide (B81097). creativepegworks.commagtech.com.cn This reaction is driven by the release of ring strain in the DBCO molecule, which lowers the activation energy for the [3+2] cycloaddition with an azide, forming a stable triazole linkage. wikipedia.org
Selectivity and Reaction Efficiency with Azide-Functionalized Substrates
The reaction between DBCO and an azide is highly specific, forming a stable triazole ring. broadpharm.comcreativepegworks.com This high selectivity minimizes off-target reactions and the formation of byproducts. creativepegworks.com The efficiency of the SPAAC reaction is influenced by several factors, including the concentration of reactants, temperature, and the specific structure of the azide and cyclooctyne. ub.eduresearchgate.net
Studies have shown that higher temperatures can promote the reaction rate. For instance, the optimal reaction time for DBCO with an azide-functionalized surface was found to be shorter at 37°C compared to 25°C. ub.edu The reaction kinetics are typically characterized by second-order rate constants. For many DBCO derivatives reacting with azides, these constants are in the range of 0.3 to 1.22 M⁻¹s⁻¹. rsc.orgmdpi.comresearchgate.net The presence of a PEG linker, such as in DBCO-PEG8-Maleimide, has been shown to enhance reaction rates by increasing hydrophilicity and potentially improving accessibility of the reactive group. broadpharm.comrsc.org For example, one study observed that a PEG linker enhanced the reaction rate by approximately 31%. rsc.org
To achieve high reaction efficiency, especially when dealing with low concentrations of biomolecules, a molar excess of one reactant is often used. caltech.eduresearchgate.net For instance, complete mass shifting in a labeling experiment required a high concentration (1000 μM) of a DBCO-PEG reagent. caltech.edu In another example, a 2-fold excess of a pAzF-nanobody was used for optimal conjugation with a DBCO-modified oligonucleotide. researchgate.net The progress of the reaction can often be monitored by UV-Vis spectroscopy due to the characteristic absorbance of the DBCO group at around 310 nm. broadpharm.comaatbio.com
| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |
|---|---|---|---|
| DBCO-trastuzumab and 1-azido-1-deoxy-β-D-glucopyranoside | 0.18–0.37 M⁻¹s⁻¹ | Various buffers, pH 5-10, 25°C and 37°C | rsc.org |
| Peptide with azido-amino acid and PEG-functionalized DBCO | 0.34 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25°C | researchgate.net |
| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.32–0.85 M⁻¹s⁻¹ | PBS, pH 7 | rsc.org |
| Sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 M⁻¹s⁻¹ | HEPES, pH 7 | rsc.org |
Thiol-Maleimide Conjugation Mechanism and Reaction Parameters
The maleimide group is an electrophile that reacts with nucleophilic thiol groups (sulfhydryl groups), typically from cysteine residues in proteins or from engineered biomolecules, via a Michael addition reaction. axispharm.comlumiprobe.comthno.org This reaction forms a stable covalent thioether bond. researchgate.net
pH Dependence and Thiol Specificity
The thiol-maleimide reaction is highly specific for thiols within a specific pH range. axispharm.comthno.org The optimal pH for this reaction is generally between 6.5 and 7.5. axispharm.comnanocs.net In this range, the thiol group is sufficiently deprotonated to its more reactive thiolate anion form, while the competing reaction of amine groups (e.g., from lysine (B10760008) residues) remains minimal. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines. axispharm.com
However, the stability of the maleimide group itself is pH-dependent. At alkaline pH values (pH ≥ 8), maleimides are susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols. uu.nl Conversely, at acidic pH (e.g., pH 5), the thiol-maleimide reaction rate is significantly reduced, but side reactions such as thiazine (B8601807) rearrangement (in the case of N-terminal cysteine) can be prevented. nih.govbachem.com Therefore, maintaining the pH within the 6.5-7.5 range is crucial for efficient and specific conjugation.
Stability of Thioether Adducts in Biological Environments
The thioether adduct formed from the thiol-maleimide reaction, a succinimide (B58015) thioether, is generally considered stable. researchgate.netnih.gov However, it can undergo a retro-Michael reaction, leading to cleavage of the adduct, particularly in the presence of excess free thiols like glutathione (B108866), which is abundant in intracellular environments. nih.govresearchgate.netacs.org This can lead to an exchange reaction where the maleimide is transferred to the other thiol. nih.govprolynxinc.com
The stability of the thioether adduct can be significantly enhanced by hydrolysis of the succinimide ring to form a ring-opened succinamic acid thioether. acs.orgprolynxinc.com This ring-opened product is much more stable and does not readily undergo the retro-Michael reaction. acs.orgprolynxinc.comnih.gov This hydrolysis can occur over time in aqueous environments and is influenced by the local chemical environment. prolynxinc.com For some applications, this ring-opening is intentionally promoted to create a more permanent linkage. prolynxinc.com Studies have shown that the half-life for the conversion of maleimide-thiol adducts via exchange with glutathione can range from 20 to 80 hours, which is significantly longer than the stability of disulfide bonds under similar conditions. nih.gov
| pH Range | Reaction Characteristics | Reference |
|---|---|---|
| 6.5 - 7.5 | Optimal for specific and rapid reaction with thiols. | axispharm.comnanocs.net |
| < 6.5 | Reaction rate decreases. | nih.gov |
| ≥ 8.0 | Increased rate of maleimide hydrolysis, reducing conjugation efficiency. Potential for reaction with amines. | uu.nl |
Orthogonal Reactivity Profile of DBCO-PEG8-Maleimide
The key feature of a heterobifunctional linker like DBCO-PEG8-Maleimide is its orthogonal reactivity. The DBCO and maleimide groups are chemically independent, allowing for sequential conjugation reactions. ruixibiotech.com The SPAAC reaction of the DBCO group with an azide does not affect the maleimide group, and conversely, the thiol-maleimide reaction does not interfere with the DBCO group. interchim.fr
This orthogonality enables a two-step conjugation strategy. For example, a protein containing a free thiol can first be reacted with the maleimide end of DBCO-PEG8-Maleimide. After purification to remove unreacted linker, the resulting DBCO-functionalized protein can then be reacted with a second molecule that has been tagged with an azide group. This allows for the precise and controlled assembly of complex biomolecular conjugates. broadpharm.comaatbio.com The bioorthogonal nature of the SPAAC reaction ensures that the second coupling step can be performed with high specificity, even in complex biological mixtures. nih.gov
Applications in Biomolecular Engineering and Bioconjugation
Development of Advanced Bioconjugates for Research
The trilaminar structure of DBCO-PEG8-Mal—comprising a bioorthogonal DBCO moiety, a hydrophilic PEG8 spacer, and a thiol-reactive maleimide (B117702)—positions it as a key reagent in the synthesis of advanced bioconjugates. broadpharm.com Its application spans the functionalization of proteins, the modification of nucleic acids, and the conjugation to lipids and carbohydrates, enabling the development of sophisticated tools for biomedical investigation. ruixibiotech.comaxispharm.com For instance, it is integral to the construction of antibody-drug conjugates (ADCs), where it links cytotoxic agents to antibodies for targeted cancer therapy. broadpharm.com
The functionalization of peptides and proteins is a primary application of this compound. The maleimide end of the linker covalently attaches to cysteine residues, which can be naturally occurring or engineered into a protein's structure for site-specific modification. precisepeg.com The DBCO end is then available to react with an azide-tagged molecule of interest, such as a small molecule drug, a fluorescent dye, or another protein. nanocs.net This strategy is fundamental in creating antibody-drug conjugates (ADCs). For example, the ADC Zynlonta utilizes a linker containing a PEG8 spacer to enhance solubility and connect the payload to the antibody via a maleimide group. broadpharm.com
Research has also demonstrated the use of DBCO-PEG8 linkers in a technique called Click-Assisted Native Chemical Ligation (CAN), which facilitates the synthesis of large peptides. researchgate.netamazonaws.com In this method, peptide fragments are functionalized with DBCO or an azide (B81097) via a lysine (B10760008) sidechain and a PEG8 spacer. The subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) templates the ligation of the peptide fragments. researchgate.netamazonaws.com Furthermore, multi-arm PEG structures functionalized with DBCO are used to immobilize proteins within hydrogel matrices, creating advanced biomaterials for tissue engineering and controlled release studies. biochempeg.comnih.gov
Table 1: Research Findings on Peptide and Protein Functionalization with this compound
| Research Area | Key Finding | Reference(s) |
|---|---|---|
| Antibody-Drug Conjugates (ADCs) | A PEG8 spacer is incorporated into the linker of the FDA-approved ADC Zynlonta to improve solubility. | broadpharm.com |
| Peptide Synthesis | In Click-Assisted Native Chemical Ligation (CAN), a PEG8 spacer was used to connect peptide fragments, though it was found to slow the reaction rate compared to a non-PEGylated version. | researchgate.netamazonaws.com |
| Biomaterials | Multi-arm PEG-DBCO structures are used to covalently immobilize azide-functionalized proteins to form hydrogels for controlled biological studies. | nih.gov |
This compound is also employed in the labeling and modification of nucleic acids, such as siRNA and DNA, to create advanced research tools and therapeutic agents. ruixibiotech.com The linker can be used to construct antibody-oligonucleotide conjugates (AOCs), which leverage the targeting ability of an antibody to deliver a nucleic acid payload to specific cells. acs.org In a typical strategy, an azide-modified nucleic acid is reacted with the DBCO end of the linker, while the maleimide group is used to attach the construct to a thiol group on a carrier molecule, such as an antibody. ruixibiotech.comacs.org This modular approach allows for the precise assembly of conjugates designed for applications like targeted gene silencing. The PEG component of the linker plays a crucial role in these conjugates by improving solubility and reducing non-specific binding. acs.org
The versatility of this compound extends to its use in conjugating molecules to lipids and carbohydrates, particularly in the formation of targeted drug delivery systems like liposomes and lipid nanoparticles (LNPs). biochempeg.comavantiresearch.com A common strategy involves using a phospholipid derivative, such as DSPE-PEG8-Maleimide, which can be incorporated into the lipid bilayer of a nanoparticle. biochempeg.comavantiresearch.com The maleimide group, displayed on the surface of the LNP, is then available to conjugate with thiol-containing targeting ligands like antibodies or peptides. This creates a "stealth" nanoparticle that can evade the immune system and specifically bind to target cells, enhancing drug delivery and therapeutic precision. biochempeg.comavantiresearch.com Similarly, the DBCO moiety can be used to attach the linker to azide-functionalized carbohydrate structures or nanoparticles derived from materials like poly(lactic-co-glycolic acid) (PLGA) for targeted applications. nih.gov
Nucleic Acid Labeling and Modification
Rational Design of Linker Length and Composition for Specific Conjugation Objectives
The rational design of a linker, including its length and chemical makeup, is critical for optimizing the performance of a bioconjugate. rsc.org The eight polyethylene (B3416737) glycol units in this compound are not arbitrary; this specific length is often chosen to balance several competing factors, including solubility, steric hindrance, and pharmacokinetic properties. aacrjournals.org The composition, combining the reactive DBCO and maleimide ends with the hydrophilic PEG spacer, provides a multifunctional platform for creating stable and effective bioconjugates. axispharm.com
The length of the PEG chain significantly influences the physicochemical and biological properties of the resulting bioconjugate. aacrjournals.org Research on antibody-drug conjugates has shown a clear relationship between PEG length and the conjugate's pharmacokinetic profile. In one study, increasing the PEG chain length from zero to 24 units resulted in progressively slower plasma clearance of the ADC. aacrjournals.org Notably, a threshold was observed at a PEG8 length, beyond which further increases in PEG size had little additional impact on clearance. aacrjournals.org This suggests that a PEG8 spacer is sufficient to achieve optimal pharmacokinetic benefits in this context.
However, a longer PEG chain is not always better. Increasing PEG linker length can introduce steric hindrance, which may affect conjugation efficiency or the biological activity of the final construct. For example, studies have shown that longer PEG linkers can decrease the occupancy of conjugation at certain sterically hindered sites on an antibody. In another study involving DBCO-PEG-pyrene constructs, increasing the PEG chain from 8 to 12 units unexpectedly hampered the conjugation reaction. Similarly, when a PEG8 spacer was used in a peptide ligation strategy, it resulted in a slower reaction rate compared to the non-PEGylated control. researchgate.net These findings highlight the importance of carefully selecting the PEG chain length to match the specific structural and functional requirements of the bioconjugation objective.
Table 2: Impact of PEG Chain Length on Bioconjugate Properties
| Property | Effect of Increasing PEG Chain Length | Key Findings | Reference(s) |
|---|---|---|---|
| Pharmacokinetics (ADC) | Slower plasma clearance | A threshold effect was observed at PEG8, with longer chains (PEG12, PEG24) showing minimal further improvement in clearance. | aacrjournals.org |
| Conjugation Efficiency | Can decrease | Increasing a DBCO-PEG linker from 8 to 12 units thwarted the conjugation process to an azide-modified antibody. | |
| Reaction Rate (Peptide Ligation) | Slower reaction | A PEG8 spacer slowed the rate of Click-Assisted Native Chemical Ligation (CAN) by approximately 3-fold compared to no spacer. | researchgate.netamazonaws.com |
| Receptor Binding (ADC) | Decreased affinity | A general trend of decreased affinity for the FcγRIIIA receptor was observed with increasing PEG linker length. | |
A primary reason for incorporating a PEG spacer into a linker like this compound is to leverage the beneficial properties of PEGylation. nanocs.netrsc.org Polyethylene glycol is a hydrophilic and biocompatible polymer that can significantly enhance the aqueous solubility of conjugated molecules, particularly hydrophobic payloads used in ADCs. broadpharm.comrsc.org This improved solubility facilitates conjugation reactions in aqueous buffers, often reducing the need for organic co-solvents that can denature proteins. rsc.org Several ADC candidates have incorporated a PEG8 spacer specifically to improve the solubility of the linker-payload complex. rsc.org
Beyond improving solubility, the PEG chain acts as a molecular shield. abbexa.com This "stealth" effect reduces non-specific binding of the bioconjugate to proteins and cells, which in turn can lower background signals in diagnostic assays and decrease off-target toxicity in therapeutic applications. biochempeg.comiris-biotech.de The hydrophilic PEG chain is thought to create a hydration layer around the conjugate, masking hydrophobic regions and preventing unwanted interactions. rsc.org This reduction in non-specific binding and aggregation, coupled with increased solubility, contributes to improved stability and a longer circulation half-life for PEGylated biomolecules in vivo. nanocs.netbiochempeg.com
Influence of PEG Chain Length on Bioconjugate Properties
Strategies for Multi-Functionalized Biomolecules
The creation of biomolecules functionalized with multiple distinct entities is a cornerstone of advanced biomolecular engineering, enabling the development of sophisticated constructs for targeted therapies, advanced diagnostics, and complex cellular studies. The heterobifunctional nature of DBCO-PEG8-Maleimide, which possesses two different reactive groups—a maleimide and a dibenzocyclooctyne (DBCO)—at either end of a hydrophilic polyethylene glycol (PEG) spacer, makes it an ideal reagent for such purposes. broadpharm.comruixibiotech.com The maleimide group selectively reacts with thiol (sulfhydryl) groups, while the DBCO group undergoes a highly specific, copper-free click reaction with azide-functionalized molecules. broadpharm.comlumiprobe.com This dual reactivity allows for controlled, stepwise conjugation, forming precisely defined molecular architectures.
Strategies for developing multi-functionalized biomolecules using this linker primarily leverage the principle of orthogonal chemistry, where multiple, specific, and non-interfering chemical reactions can be performed simultaneously or sequentially in the same pot. lumiprobe.comnih.gov
Sequential Conjugation
A primary strategy for creating dual-functionalized molecules is through sequential conjugation. This method involves a two-step process where each reactive end of the DBCO-PEG8-Maleimide linker is addressed in a separate reaction. Typically, the more labile functional group is reacted first. The maleimide group's reaction with a thiol is often performed initially, followed by the purification of the intermediate, and then the subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the DBCO group and an azide-tagged molecule. nih.gov
A notable research application of this is the functionalization of proteins for single-molecule force spectroscopy. nih.gov In this approach, cysteine residues on a protein are first reacted with the maleimide group of a DBCO-maleimide linker. nih.gov After this initial conjugation, the now DBCO-functionalized protein is subsequently conjugated to a DNA oligonucleotide that has been modified with an azide group. nih.gov This two-step protocol improves reaction efficiency and allows for the precise assembly of protein-DNA conjugates. nih.gov
| Step | Reactive Group (Linker) | Target Group (Biomolecule) | Bond Formed |
| 1 | Maleimide | Thiol (-SH) | Thioether |
| 2 | DBCO | Azide (-N₃) | Triazole |
Orthogonal Ligation Systems
DBCO-PEG8-Maleimide is a key component in more complex, multi-component systems that rely on orthogonal ligation strategies. Orthogonal chemistry refers to reaction pairs that are mutually non-reactive, allowing for the independent modification of a biomolecule with several different labels or functional units. The DBCO/azide reaction is orthogonal to many other bioconjugation chemistries. lumiprobe.com
For instance, the DBCO group does not react with tetrazines. lumiprobe.com This allows for a powerful three-part functionalization strategy. A biomolecule could be engineered to contain a cysteine (for the maleimide), an azide (for the DBCO), and a trans-cyclooctene (B1233481) (for a tetrazine). This enables the precise and independent attachment of three different molecules. DBCO-PEG8-Maleimide serves to link one of these functionalities.
| Orthogonal Pair | Reactive Group 1 | Reactive Group 2 | Application |
| SPAAC | DBCO | Azide | Forms a stable triazole linkage, central to the linker's function. lumiprobe.comacs.org |
| Thiol-Maleimide | Maleimide | Thiol | Cysteine-specific modification. nih.govtcichemicals.com |
| IE-DA | Tetrazine | Trans-cyclooctene | Can be used alongside SPAAC for dual labeling as DBCO does not react with tetrazines. lumiprobe.com |
Application in Antibody-Drug Conjugates (ADCs)
A significant application of these strategies is in the construction of antibody-drug conjugates (ADCs). acs.orgnih.gov In this context, a multi-functional biomolecule is created by linking a cytotoxic drug to a monoclonal antibody. The resulting ADC combines the targeting specificity of the antibody with the cell-killing potency of the drug. nih.gov
One advanced method involves chemoenzymatic modification of the antibody. acs.org First, the antibody's glycan structures are enzymatically remodeled to introduce an azide group in a site-specific manner. acs.orgnih.gov Subsequently, a payload molecule (the drug) that has been pre-functionalized with a DBCO group is attached to the azido-antibody via the copper-free click reaction. acs.org While this example uses a DBCO-functionalized payload, a DBCO-PEG8-Maleimide linker could be used to first modify a thiol-containing payload before its attachment to the azido-antibody, adding a hydrophilic spacer to improve properties. The result is a homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR). acs.org
Research Finding: Site-Specific ADC Formation In a study developing a novel glycan-bridged conjugation strategy, researchers first created homogeneous azido-glycoforms on an anti-HER2 antibody. acs.orgnih.gov They then conjugated a DBCO-functionalized monomethyl auristatin E (MMAE) payload to the antibody. acs.org The reaction was carried out in a Tris buffer at pH 7.4, with the addition of 10% DMSO to ensure the payload's solubility. acs.org This method successfully produced an ADC with a DAR of 2, demonstrating a highly controlled and site-specific multi-functionalization of the antibody. acs.org
Role in Materials Science and Interface Functionalization Research
Engineering of Hydrogels for Biomedical Research Applications
Hydrogels, three-dimensional networks of hydrophilic polymers, are extensively utilized in biomedical applications such as tissue engineering and drug delivery due to their high water content and biocompatibility. The unique properties of DBCO-PEG8-Maleimide have enabled novel strategies for the design and functionalization of these critical biomaterials.
Design of Tunable Hydrogel Networks via SPAAC and Thiol-Maleimide Chemistry
The dual reactivity of DBCO-PEG8-Maleimide allows for the creation of intricately controlled hydrogel networks. Researchers can employ a two-step conjugation strategy, leveraging both SPAAC and thiol-maleimide reactions to fabricate hydrogels with precisely defined characteristics. uzh.ch For instance, a hydrogel backbone can be formed using one type of reaction, while the other functionality remains available for subsequent modification. This approach allows for the incorporation of different bioactive molecules or crosslinkers in a site-specific and stoichiometrically controlled manner. uzh.ch
The SPAAC reaction between the DBCO group of the linker and an azide-functionalized polymer or crosslinker provides a rapid and efficient method for hydrogel formation under physiological conditions, avoiding the cytotoxicity associated with copper catalysts used in traditional click chemistry. mdpi.com Concurrently, the maleimide (B117702) group can react with thiol-containing molecules, such as peptides or proteins, to introduce specific biological functionalities. suda.edu.cn This dual-grafting capability is instrumental in creating hydrogels that can mimic the complex extracellular matrix (ECM) and guide cell behavior. The ability to tune the mechanical properties and bioactivity of hydrogels through this method is a significant advancement in the field. For example, the crosslinking density, which dictates the hydrogel's stiffness and swelling ratio, can be controlled by the concentration of the reactive partners. suda.edu.cn
| Feature | Description | Relevant Chemistries |
| Network Formation | Creation of the primary hydrogel structure. | SPAAC (DBCO + Azide) |
| Biofunctionalization | Incorporation of bioactive molecules. | Thiol-Maleimide (Maleimide + Thiol) |
| Tunability | Control over mechanical and biological properties. | Varying reactant concentrations and types. |
Encapsulation and Release Methodologies in Hydrogel Systems
The strategic use of DBCO-PEG8-Maleimide is also central to developing advanced systems for the encapsulation and controlled release of therapeutic agents and cells within hydrogels. The bioorthogonal nature of the SPAAC reaction allows for the encapsulation of sensitive biological entities, such as cells, with high viability, as the reaction proceeds under mild, cell-friendly conditions. nih.gov For instance, human mesenchymal stem cells (hMSCs) have been successfully encapsulated in hydrogels formed via SPAAC, demonstrating high survival rates. suda.edu.cnnih.gov
Furthermore, the thiol-maleimide conjugation can be exploited to tether drugs or proteins to the hydrogel matrix. The release of these molecules can then be controlled by engineering cleavable linkages within the system. For example, incorporating enzyme-labile peptide sequences or hydrolytically unstable bonds allows for the on-demand release of the encapsulated cargo in response to specific biological cues. This approach has been used to achieve sustained release of growth factors and other proteins over extended periods. suda.edu.cn The ability to create such responsive and "smart" hydrogels is crucial for applications in regenerative medicine and targeted drug delivery.
| Application | Key Feature | Example |
| Cell Encapsulation | High cell viability due to mild reaction conditions. | Encapsulation of human mesenchymal stem cells (hMSCs). suda.edu.cnnih.gov |
| Controlled Release | Tunable release kinetics of therapeutic agents. | Sustained release of growth factors from functionalized hydrogels. suda.edu.cn |
Surface Functionalization for Biosensing and Biointerface Studies
The ability to precisely modify surfaces at the molecular level is fundamental for the development of advanced biosensors and for studying the interactions between biological systems and synthetic materials. DBCO-PEG8-Maleimide serves as a versatile tool for this purpose, enabling the covalent attachment of biomolecules to a variety of substrates. broadpharm.com
Covalent Attachment to Solid Supports and Nanomaterials
The functional groups of DBCO-PEG8-Maleimide facilitate the straightforward immobilization of this linker onto various solid supports and nanomaterials. For example, surfaces can be pre-functionalized with azide (B81097) groups, which can then react with the DBCO moiety of the linker via SPAAC. Alternatively, thiol-functionalized surfaces can react with the maleimide group. researchgate.net This versatility allows for the functionalization of a wide range of materials, including gold surfaces, nanoparticles, and virus-based nanoparticles. mdpi.comnih.gov
Once the DBCO-PEG8-Maleimide linker is attached to the surface, its remaining reactive group can be used to capture specific biomolecules. For instance, an azide-modified surface can be coated with the linker, presenting maleimide groups for the subsequent attachment of thiol-containing proteins or peptides. uzh.ch This layer-by-layer approach provides excellent control over the density and orientation of the immobilized biomolecules, which is critical for the performance of biosensors and other biointerface devices. researchgate.net The PEG spacer in the linker also helps to reduce non-specific protein adsorption on the surface, thereby improving the signal-to-noise ratio in sensing applications. alfa-chemistry.com
| Substrate | Functionalization Strategy | Subsequent Reaction |
| Azide-modified surface | SPAAC with DBCO group | Thiol-maleimide conjugation |
| Thiol-modified surface | Thiol-maleimide reaction | SPAAC with azide-functionalized molecules |
| Amine-modified surface | Reaction with NHS-ester activated DBCO-PEG-Maleimide | Thiol-maleimide conjugation |
Creation of Bioactive Surfaces for Cell Culture and Adhesion Studies
The creation of surfaces that can actively interact with and influence cellular behavior is a key goal in cell biology and tissue engineering. DBCO-PEG8-Maleimide is instrumental in the design of such bioactive surfaces. By using this linker to immobilize specific cell-adhesive peptides (such as those containing the RGD sequence) or growth factors onto a substrate, researchers can create surfaces that promote cell adhesion, proliferation, and differentiation. suda.edu.cnresearchgate.net
The ability to pattern surfaces with these bioactive molecules using techniques like microcontact printing, in conjunction with the specific chemistries offered by DBCO-PEG8-Maleimide, allows for detailed studies of how spatial cues affect cell behavior. For example, by creating gradients or patterns of immobilized ligands, it is possible to investigate cell migration and tissue morphogenesis in a controlled in vitro environment. acs.org The stable covalent linkages formed through both SPAAC and thiol-maleimide chemistry ensure that the bioactive molecules remain attached to the surface for the duration of the experiment, providing a stable and well-defined interface for cell studies. researchgate.net The incorporation of RGD peptides into hydrogels via thiol-maleimide chemistry has been shown to enhance the adhesion and spreading of human aortic adventitial fibroblasts. suda.edu.cn
Advanced Methodological Considerations and Analytical Approaches
Optimization of Conjugation Efficiencies for Diverse Substrates
The efficiency of conjugation reactions involving DBCO-PEG8-Maleimide is paramount for the successful creation of well-defined bioconjugates. This heterobifunctional linker possesses two distinct reactive moieties: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-tagged molecules, and a maleimide (B117702) group for reaction with thiol-containing substrates. ruixibiotech.combroadpharm.comconju-probe.com The optimization of conjugation efficiency is a multifactorial process, dependent on the nature of the substrates, reaction conditions, and the inherent properties of the linker itself.
Key factors influencing the efficiency of the maleimide-thiol conjugation include the pKa of the thiol group on the substrate. acs.org For protein substrates, the accessibility of cysteine residues and their local microenvironment also play a significant role. nih.gov The reaction kinetics are generally rapid, allowing for high efficiencies even at low biomolecule concentrations. acs.org However, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, particularly in the presence of excess thiols like glutathione (B108866) found in biological environments. acs.orgcreativepegworks.com Strategies to mitigate this include the hydrolysis of the maleimide ring after conjugation to form a stable, irreversible linkage, which can be promoted by adjusting the pH and temperature. nih.gov
On the other end of the molecule, the strain-promoted azide-alkyne cycloaddition (SPAAC) between the DBCO group and an azide (B81097) is highly efficient and bioorthogonal, meaning it proceeds with minimal interference from other functional groups present in biological systems. conju-probe.comaxispharm.com The efficiency of this reaction is influenced by the accessibility of the azide group on the substrate and the solubility of the reactants. The inclusion of the polyethylene (B3416737) glycol (PEG) spacer of eight units (PEG8) in the DBCO-PEG8-Maleimide structure significantly enhances the aqueous solubility of the molecule, which is crucial for reactions in biological buffers. axispharm.combiochempeg.com Studies have shown that the length of the PEG linker can influence conjugation efficiency, with longer chains sometimes improving the accessibility of the reactive groups and the solubility of hydrophobic payloads. acs.orgacs.org
Interactive Table 1: Factors Affecting Conjugation Efficiency
| Factor | Maleimide-Thiol Conjugation | DBCO-Azide (SPAAC) Conjugation | Influence of PEG8 Spacer |
|---|---|---|---|
| pH | Optimal around 6.5-7.5 for specific thiol reaction. Higher pH can increase the rate but also hydrolysis of maleimide. | Generally wide tolerance, but extreme pH can affect substrate stability. | Enhances solubility across a range of pH values. |
| Temperature | Typically performed at 4°C to room temperature. Higher temperatures can accelerate the reaction but may also promote retro-Michael reaction. | Generally tolerant to a range of temperatures. | Provides thermal stability to the conjugate. |
| Substrate Accessibility | Dependent on the exposure of cysteine residues in proteins. nih.gov | Dependent on the exposure of the azide group on the biomolecule. | Improves accessibility of both reactive ends by extending them from the substrate surface. |
| Solvent | Aqueous buffers are common; co-solvents like DMSO or DMF may be needed for hydrophobic substrates. | Aqueous buffers are preferred for biocompatibility; co-solvents can be used. | Significantly increases aqueous solubility, reducing the need for organic co-solvents. axispharm.combiochempeg.com |
| Stability | Resulting thiosuccinimide bond can be reversible (retro-Michael reaction). acs.orgcreativepegworks.com | Forms a highly stable triazole linkage. axispharm.com | Can sterically shield the linkage, potentially enhancing stability. |
Characterization Techniques for Conjugates and Functionalized Materials
Confirming the successful conjugation of DBCO-PEG8-Maleimide to substrates is essential and is typically achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods:
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance peak at approximately 309-310 nm. nih.gov The disappearance or shift of this peak can be used to monitor the progress of the SPAAC reaction. Similarly, the consumption of a thiol-containing substrate can be monitored using Ellman's reagent, which reacts with free thiols to produce a colored product.
NMR Spectroscopy: Proton (¹H) and Carbon (¹³C) NMR are powerful tools for characterizing the structure of the final conjugate, especially for smaller molecules or peptides. acs.orgmdpi.comabbexa.com Successful conjugation can be confirmed by the appearance of new signals corresponding to the formed covalent bonds and the disappearance of signals from the initial reactive groups. For example, proton NMR can be used to quantify the incorporation of DBCO onto a molecule. dtic.mil
Mass Spectrometry (MS): This is a cornerstone technique for validating conjugation. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can precisely determine the molecular weight of the conjugate. acs.orghelsinki.fi An increase in mass corresponding to the addition of the DBCO-PEG8-Maleimide linker or the entire conjugate provides direct evidence of a successful reaction. acs.org MS can also be used to determine the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). acs.org
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate the final conjugate from unreacted starting materials and byproducts. nih.gov Different modes of HPLC can be employed:
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The addition of the relatively hydrophobic DBCO group and other moieties will alter the retention time of the substrate.
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. An increase in molecular size upon conjugation will result in an earlier elution time. This method is also useful for detecting aggregation. nih.gov
Hydrophilic Interaction Chromatography (HIC): This technique is particularly useful for analyzing protein conjugates like ADCs, as it separates based on the hydrophobicity of the protein surface. Conjugation of hydrophobic molecules will increase the retention time. acs.org
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE can visualize the increase in molecular weight. A band shift to a higher molecular weight after the conjugation reaction indicates success. helsinki.fi
DBCO-PEG8-Maleimide is a valuable crosslinker for the formation of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. These hydrogels have numerous applications in tissue engineering and drug delivery. The DBCO and maleimide groups can react with appropriately functionalized polymer chains to form a crosslinked network. For instance, a multi-arm PEG functionalized with azides can be crosslinked with a thiol-containing polymer using DBCO-PEG8-Maleimide.
Rheology is the study of the flow and deformation of matter, and it is a critical tool for characterizing the mechanical properties of these hydrogels.
Oscillatory Rheometry: This technique is used to measure the viscoelastic properties of the hydrogel. Key parameters measured include:
Storage Modulus (G'): Represents the elastic component of the hydrogel, indicating its ability to store energy and behave like a solid.
Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat.
A successful hydrogel formation is typically indicated by the storage modulus being significantly higher than the loss modulus (G' >> G''). The point at which G' crosses over G'' is often defined as the gelation point.
Spectroscopic and Chromatographic Validation of Conjugation Events
Strategies for Probing Biological Systems and Molecular Interactions
The unique dual-reactivity of DBCO-PEG8-Maleimide makes it an excellent tool for probing complex biological systems and studying molecular interactions. ruixibiotech.comaxispharm.comruixibiotech.com
Site-Specific Labeling: This linker enables the precise, site-specific labeling of biomolecules. axispharm.com For example, a protein with a single accessible cysteine residue can be specifically tagged with the maleimide group. The attached DBCO group then serves as a bioorthogonal handle for introducing a second molecule, such as a fluorescent dye, a biotin (B1667282) tag, or another protein, that has been modified with an azide group. axispharm.com This precise control over labeling is crucial for accurately studying biomolecular interactions without disrupting the native function of the protein. axispharm.com
Constructing Complex Bioconjugates: DBCO-PEG8-Maleimide facilitates the construction of complex, multi-component systems. For instance, it can be used to link an antibody to a nanoparticle or a drug molecule to a targeting peptide. ruixibiotech.comruixibiotech.com This is particularly relevant in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug (often thiol-containing) can be linked to an antibody (azide-modified) via the linker, enabling targeted drug delivery to cancer cells. axispharm.com
Probing Molecular Interactions in Live Cells: The bioorthogonal nature of the DBCO-azide reaction allows for its use in living systems with minimal perturbation of normal cellular processes. axispharm.com Researchers can introduce an azide-modified biomolecule (e.g., a sugar or amino acid) into cells through metabolic labeling. Subsequently, a probe functionalized with DBCO-PEG8-Maleimide (and carrying a reporter group like a fluorophore on its thiol-reactive end) can be introduced to specifically label and visualize the target biomolecule in its native environment. This enables the tracking of cellular processes and the study of molecular interactions in real-time. axispharm.com
Surface Functionalization: The linker can be used to functionalize the surfaces of materials like nanoparticles or microplates. biochempeg.combiochempeg.com One end of the linker can be attached to the surface, leaving the other end available to capture a specific biomolecule from a complex mixture. This is useful for creating diagnostic assays and biosensors. axispharm.com The PEG8 spacer helps to extend the reactive group away from the surface, improving its accessibility for binding.
Interactive Table 2: Research Applications of DBCO-PEG8-Maleimide
| Application | Strategy | Key Advantage |
|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Linking a thiol-containing drug to an azide-modified antibody. axispharm.com | Provides a stable linkage with enhanced solubility and defined stoichiometry. axispharm.com |
| Live Cell Imaging | Metabolic labeling with an azide-tagged precursor, followed by reaction with a DBCO-PEG8-Maleimide-fluorophore conjugate. axispharm.com | Bioorthogonal reaction allows for specific labeling in a complex biological environment without copper toxicity. conju-probe.comaxispharm.com |
| Hydrogel Formation for 3D Cell Culture | Crosslinking azide- and thiol-functionalized polymers. | Creates biocompatible hydrogels with tunable mechanical properties for tissue engineering. |
| Protein-Protein Interaction Studies | Labeling one protein with the maleimide group and another with an azide, then using the linker to form a covalent complex. | Enables the study of specific protein interactions by covalently trapping them. |
| Biosensor Development | Immobilizing a capture molecule (e.g., antibody) onto a surface via one end of the linker to detect an analyte. axispharm.com | The PEG spacer improves the accessibility of the capture molecule, enhancing sensor sensitivity. |
Future Directions and Emerging Research Avenues
Integration with Advanced Therapeutic Modalities (e.g., PROTACs, ADCs)
The modular nature of DBCO-PEG8-Maleimide makes it an ideal candidate for constructing complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). axispharm.comjenkemusa.com In the realm of ADCs, this linker can facilitate the precise, site-specific conjugation of cytotoxic payloads to antibodies. axispharm.comnih.gov For instance, the maleimide (B117702) group can react with thiol groups on an antibody, while the DBCO group can be used to attach an azide-modified drug molecule via strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.comlumiprobe.com This dual-reactivity allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR), a critical factor in their therapeutic efficacy and safety. nih.govacs.org
Research has demonstrated the successful use of DBCO-functionalized linkers in creating ADCs. nih.govacs.org For example, a study on glycan-bridged conjugation used a DBCO-containing payload to attach to an azido-modified antibody, resulting in an effective ADC against HER2-expressing cancer cells. nih.gov Another study highlighted the use of DBCO in generating radioimmunoconjugates through lysine-directed site-selective bioconjugation. nih.gov The development of PROTACs, which are designed to degrade specific proteins, can also benefit from the precise linking capabilities of DBCO-PEG8-Maleimide to connect a target-binding ligand and an E3 ligase-recruiting element. lumiprobe.com
| Research Area | Application of DBCO-PEG8-Maleimide | Key Findings |
| Antibody-Drug Conjugates (ADCs) | Site-specific conjugation of cytotoxic payloads to antibodies. | Enables creation of homogenous ADCs with controlled drug-to-antibody ratios (DAR). nih.govacs.org |
| PROTACs | Linking target-binding ligands to E3 ligase recruiting elements. | Facilitates precise construction of these bifunctional molecules. lumiprobe.com |
| Radioimmunoconjugates | Attachment of chelating agents for radionuclides to antibodies. | Allows for lysine-directed site-selective modification for imaging and therapy. nih.gov |
Exploration in Novel Biomaterials for Regenerative Medicine
The field of regenerative medicine is increasingly reliant on the development of sophisticated biomaterials that can mimic the native cellular microenvironment. core.ac.uk DBCO-PEG8-Maleimide is a valuable tool for functionalizing these biomaterials. sci-hub.se For example, it can be used to immobilize growth factors, peptides, or other bioactive molecules onto hydrogel scaffolds. ulb.ac.be The maleimide group can react with cysteine residues in peptides, while the DBCO group allows for the subsequent "click" attachment of other azide-functionalized molecules, creating a multifunctional biomaterial. lumiprobe.com
This approach allows for the creation of hydrogels with precisely controlled biochemical and physical properties. For instance, a study demonstrated the use of azide-DBCO chemistry to conjugate proteins to nanocarriers, which could then be incorporated into biomaterials for tissue repair. dtic.mil The ability to create gradients of immobilized signaling molecules within a hydrogel scaffold, guided by the specific reactivity of the DBCO and maleimide groups, is a promising avenue for directing cell behavior and promoting tissue regeneration. core.ac.uk
Advancements in Chemical Proteomics and Molecular Imaging Probes
DBCO-PEG8-Maleimide is a powerful reagent for the development of advanced probes for chemical proteomics and molecular imaging. google.com In chemical proteomics, this linker can be used to selectively label and identify proteins of interest within a complex biological sample. For example, a protein with an available thiol group can be tagged with the maleimide end of the linker. The DBCO group then serves as a handle for attaching a reporter molecule, such as a biotin (B1667282) tag for affinity purification or a fluorescent dye for visualization. axispharm.com
In the context of molecular imaging, DBCO-PEG8-Maleimide can be used to construct targeted imaging agents. google.com For instance, a targeting ligand (e.g., a peptide or antibody fragment) can be attached via the maleimide group, and an imaging moiety (e.g., a fluorescent dye or a chelator for a radionuclide) can be conjugated to the DBCO group. iris-biotech.de This strategy has been explored for developing PET imaging agents targeting the PD-L1 protein. google.com The PEG8 spacer in the linker can improve the pharmacokinetic properties of the imaging probe, leading to enhanced imaging contrast and sensitivity. nih.govmdpi.com
| Application | Role of DBCO-PEG8-Maleimide | Example Research Finding |
| Chemical Proteomics | Selective labeling of proteins for identification and analysis. | Enables tagging of thiol-containing proteins for subsequent affinity purification or visualization. axispharm.com |
| Molecular Imaging | Construction of targeted imaging probes. | Used to link targeting ligands to imaging moieties for applications like PET imaging. google.com |
| Fluorescent Probes | Development of bifunctional fluorescent labels. | Allows for the creation of probes that can react with a biomolecule and be subsequently "clicked" to another molecule. iris-biotech.de |
Development of High-Throughput Conjugation and Screening Platforms
The efficiency and specificity of the reactions involving the DBCO and maleimide groups make DBCO-PEG8-Maleimide well-suited for the development of high-throughput conjugation and screening platforms. google.com Automated systems can be designed to perform bioconjugation reactions in a parallel format, enabling the rapid synthesis of a large library of bioconjugates. dtic.mil For example, an automated platform could be used to conjugate a panel of different drugs to an antibody, allowing for the rapid screening of multiple ADC candidates to identify the most potent and selective therapeutic.
Furthermore, the principles of click chemistry, which are central to the utility of the DBCO group, are amenable to miniaturization and automation. nih.gov This could lead to the development of microfluidic devices for performing high-throughput bioconjugation and analysis, significantly accelerating the discovery and optimization of novel bioconjugate-based therapeutics and diagnostics. The adaptation of bioconjugation protocols using azide-DBCO chemistry to automated purification systems has already been shown to produce more uniform and replicable results. dtic.mil
Q & A
Q. What structural features of DBCO-PEG8-Mal influence its reactivity in click chemistry and thiol-maleimide conjugation?
Methodological Answer: The DBCO group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azides, while the maleimide reacts with thiols via Michael addition. The PEG8 spacer enhances solubility and reduces steric hindrance between reactive groups. To validate reactivity, perform kinetic assays using UV-Vis spectroscopy (tracking DBCO-azide reaction at 309 nm) and Ellman’s assay (quantifying free thiols post-conjugation). Use SDS-PAGE or HPLC to confirm conjugation efficiency .
Q. How do buffer conditions (pH, temperature) affect this compound stability and conjugation efficiency?
Methodological Answer: Maleimide-thiol conjugates are pH-sensitive; alkaline conditions (>pH 7.0) accelerate hydrolysis. Test stability by incubating this compound in buffers (pH 6.0–8.5) and monitoring maleimide degradation via NMR or thiol titration. For optimal conjugation, use neutral pH (7.0–7.4) and temperatures below 37°C. Include reducing agents (e.g., TCEP) to prevent thiol oxidation .
Q. What analytical techniques are recommended to confirm successful bioconjugation using this compound?
Methodological Answer:
- SDS-PAGE : Visualize molecular weight shifts post-conjugation.
- MALDI-TOF/MS : Confirm mass changes in purified conjugates.
- Fluorescence quenching assays : Track energy transfer between DBCO-labeled probes and azide-modified targets.
- SEC-MALS : Assess hydrodynamic radius and aggregation states .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound-mediated nanoparticle assembly under varying pH conditions?
Methodological Answer:
- Controlled variable testing : Systematically vary pH (6.0–8.0) while keeping other parameters constant (e.g., molar ratio, temperature).
- Multi-angle light scattering (MALS) : Quantify nanoparticle size distribution and aggregation.
- Cryo-EM/TEM : Visualize structural integrity.
- Thiol quantification : Use Ellman’s reagent to confirm thiol availability post-reaction. Interpretation: Contradictions may arise from partial maleimide hydrolysis at higher pH or competing thiol oxidation. Include negative controls (e.g., no this compound) to isolate variables .
Design a study using the PICO framework to evaluate this compound in targeted drug delivery.
Methodological Answer:
- Population : Cancer cells overexpressing EGFR (e.g., A431 cells).
- Intervention : this compound-conjugated azide-modified drug (e.g., doxorubicin-azide).
- Comparison : Non-targeted drug (no this compound conjugation).
- Outcome : Quantify cellular uptake (flow cytometry) and cytotoxicity (MTT assay).
- Validation : Use confocal microscopy to track drug localization and competitive binding assays with free EGFR ligands .
Q. How to optimize reaction stoichiometry for this compound in multi-step bioconjugation workflows?
Methodological Answer:
- Titration experiments : Test DBCO:azide and maleimide:thiol ratios (1:1 to 1:5).
- Orthogonal purification : Use size-exclusion chromatography (SEC) to remove unreacted components.
- Kinetic modeling : Apply pseudo-first-order kinetics to determine rate constants for each reaction step.
- Quality control : Validate final products via LC-MS and dynamic light scattering (DLS) .
Q. What strategies mitigate steric hindrance in this compound-based protein-protein crosslinking?
Methodological Answer:
- Site-specific mutagenesis : Introduce solvent-accessible cysteine residues distant from functional domains.
- PEG spacer optimization : Compare PEG4, PEG8, and PEG12 spacers for conjugation efficiency.
- Single-molecule FRET : Measure conformational flexibility of conjugated proteins.
- Molecular dynamics simulations : Predict optimal spacer length for target complexes .
Data Analysis & Experimental Design
Q. How to address low yield in this compound-mediated antibody-drug conjugates (ADCs)?
Methodological Answer:
- Troubleshooting checklist :
Verify antibody disulfide reduction efficiency (use non-reducing SDS-PAGE).
Optimize maleimide:thiol ratio (typically 1.5:1 to avoid overmodification).
Test alternative conjugation buffers (e.g., PBS vs. HEPES).
Q. What statistical methods are appropriate for analyzing dose-response data in this compound drug delivery studies?
Methodological Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 values.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., targeted vs. non-targeted conjugates).
- Bootstrap resampling : Assess confidence intervals for small sample sizes.
- Software tools : Use GraphPad Prism or R packages (drc, nlme) .
Q. How to apply the FINER criteria to evaluate a this compound-based imaging probe study?
Methodological Answer:
- Feasible : Ensure access to azide-modified biomarkers and imaging equipment (e.g., fluorescence microscopy).
- Interesting : Address unresolved challenges (e.g., in vivo probe stability).
- Novel : Compare this compound with commercial alternatives (e.g., NHS esters).
- Ethical : Follow institutional guidelines for animal studies.
- Relevant : Align with goals of improving tumor imaging specificity .
Validation & Reproducibility
Q. How to ensure reproducibility in this compound-based experiments across labs?
Methodological Answer:
- Detailed protocols : Specify buffer composition, reaction times, and purification steps.
- Batch-to-batch validation : Characterize each this compound batch via NMR and HPLC.
- Inter-lab collaboration : Share positive/negative controls (e.g., pre-conjugated standards).
- Data transparency : Deposit raw data (e.g., chromatograms, spectra) in public repositories .
Q. What controls are essential for this compound crosslinking studies in live-cell imaging?
Methodological Answer:
- Negative controls :
Cells treated with this compound alone (no azide/thiol).
Azide-modified probes without this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
